molecular formula C22H15BrO6S B11421580 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate

Cat. No.: B11421580
M. Wt: 487.3 g/mol
InChI Key: QONRDVKEEAPYOC-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-bromophenoxy)acetate is a complex organic compound that features a benzoxathiol core, a methoxyphenyl group, and a bromophenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-bromophenoxy)acetate typically involves multiple steps:

    Formation of the Benzoxathiol Core: This step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions to form the benzoxathiol ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Formation of the Bromophenoxyacetate Moiety: This step involves the esterification of 4-bromophenoxyacetic acid with the benzoxathiol intermediate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-bromophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy moiety, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-bromophenoxy)acetate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 7-(3-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-bromophenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate: Shares the bromophenoxy moiety but differs in the core structure.

    2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine: Contains a methoxyphenyl group but has a different heterocyclic core.

Uniqueness

7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-bromophenoxy)acetate is unique due to its combination of a benzoxathiol core with both methoxyphenyl and bromophenoxyacetate groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C22H15BrO6S

Molecular Weight

487.3 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-bromophenoxy)acetate

InChI

InChI=1S/C22H15BrO6S/c1-26-16-4-2-3-13(9-16)18-10-17(11-19-21(18)29-22(25)30-19)28-20(24)12-27-15-7-5-14(23)6-8-15/h2-11H,12H2,1H3

InChI Key

QONRDVKEEAPYOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Br)SC(=O)O3

Origin of Product

United States

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